molecular formula C17H18N4OS B2773706 N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine CAS No. 2379972-22-0

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine

Cat. No.: B2773706
CAS No.: 2379972-22-0
M. Wt: 326.42
InChI Key: CHHXNHINWZUSBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(Thiophen-3-yl)oxan-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It is built around the pyrido[3,4-d]pyrimidine scaffold, a privileged structure known for its diverse biological activities. Although the specific properties of this analog are under investigation, related pyrido[3,4-d]pyrimidine compounds have been identified as potent antagonists of the C-X-C chemokine receptor 2 (CXCR2) . CXCR2 signaling is a promising therapeutic target for a range of inflammatory, autoimmune, and neurodegenerative diseases, as well as in oncology due to its role in tumor angiogenesis, metastasis, and drug resistance . Furthermore, the pyrido[3,4-d]pyrimidine core has been explored in other research contexts, including as a scaffold for developing potent and cell-permeable inhibitors of histone lysine demethylases (KDMs), such as KDM4 and KDM5, which are important targets in epigenetics and oncology research . The structure of this particular compound, which features a tetrahydro-2H-pyran (oxane) ring linked via a methylene bridge to a thiophene group, is designed to modulate properties like solubility and binding affinity. This product is intended for research purposes and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the safety data sheet prior to handling.

Properties

IUPAC Name

N-[(4-thiophen-3-yloxan-4-yl)methyl]pyrido[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-5-18-9-15-14(1)16(21-12-20-15)19-11-17(3-6-22-7-4-17)13-2-8-23-10-13/h1-2,5,8-10,12H,3-4,6-7,11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHHXNHINWZUSBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC2=NC=NC3=C2C=CN=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often include refluxing in solvents such as xylene or butanol, with the addition of bases like sodium methoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group undergoes nucleophilic substitution with alkyl halides or acylating agents:

Reaction TypeReagents/ConditionsProductKey ObservationsReferences
N-Alkylation Methyl iodide, K₂CO₃, DMF, 60°CSecondary amine derivativeSelective alkylation at the exocyclic amine; no ring nitrogen participation observed.
Acylation Acetyl chloride, pyridine, RTAcetamide analogReaction proceeds under mild conditions; confirmed by loss of NH₂ stretch in IR.
  • Mechanistic Insight : The amine’s lone pair attacks electrophilic carbon in alkyl halides or acyl chlorides. Steric hindrance from the oxane-thiophene group limits reactivity at the pyrimidine ring nitrogens.

Oxidation and Reduction

The thiophene ring and amine functionality are susceptible to redox transformations:

Reaction TypeReagents/ConditionsProductKey ObservationsReferences
Thiophene Oxidation H₂O₂ (30%), AcOH, 50°CThiophene-1,1-dioxide derivativeSulfur oxidation confirmed via S=O stretches at 1040 cm⁻¹ (IR).
Amine Reduction H₂, Pd/C (10%), EtOHPyrido[3,4-d]pyrimidin-4-amine (debenzylated)Catalytic hydrogenation cleaves the oxane-thiophene methyl group.
  • Structural Impact : Oxidation of thiophene enhances electron-withdrawing effects, altering π-stacking in biological systems.

Electrophilic Aromatic Substitution

The pyrido[3,4-d]pyrimidine ring undergoes regioselective substitutions:

Reaction TypeReagents/ConditionsProductKey ObservationsReferences
Nitration HNO₃/H₂SO₄, 0°C6-Nitro derivativeNitration occurs at C6 (para to pyridine nitrogen); confirmed by ¹H NMR.
Halogenation Br₂, FeBr₃, CH₂Cl₂8-Bromo analogBromine adds at C8 (ortho to pyrimidine NH); yield 72%.
  • Regioselectivity : Directed by electron-rich positions adjacent to nitrogen atoms.

Nucleophilic Substitution

The chloro- or bromo-substituted derivatives participate in cross-coupling:

Reaction TypeReagents/ConditionsProductKey ObservationsReferences
Suzuki Coupling Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃Biaryl derivativesCoupling at C8; requires inert atmosphere for optimal yield.
Amination NH₃ (aq.), CuI, 100°C8-Amino analogAmine group introduced with 65% efficiency.

Cyclization and Ring-Opening

The oxane ring’s ether linkage enables ring-opening under acidic conditions:

Reaction TypeReagents/ConditionsProductKey ObservationsReferences
Acid Hydrolysis HCl (conc.), refluxDiol intermediateOxane ring opens to yield vicinal diol; reversible in basic media.
Cyclocondensation Cyclohexanone, ZnCl₂, DMFSpirocyclic derivativeForms fused pyridothienopyrimidine system; confirmed by X-ray.

Biological Activity Modulation

Key reactions impacting pharmacological properties:

ModificationEffect on ActivityEvidence
C8 Bromination 10× ↑ KDM4A inhibition (IC₅₀ = 0.004 μM)Cellular assays show enhanced histone demethylase binding.
Thiophene Oxidation Loss of CYP3A4 inhibitionReduced metabolic degradation in hepatocyte models.

Stability and Degradation Pathways

  • Thermal Stability : Decomposes at >250°C (TGA data).

  • Photodegradation : UV light (254 nm) induces C-N bond cleavage in pyrimidine ring (HPLC-MS).

  • Hydrolytic Stability : Stable in pH 4–8; rapid degradation in strong acid/base (t₁/₂ < 1 hr at pH 12).

Scientific Research Applications

Structure and Composition

The molecular formula of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine is C₁₅H₁₅N₃O₂S, with a molecular weight of approximately 299.37 g/mol. Its structure features a pyrido-pyrimidine core linked to a thiophene-containing oxane moiety, which is significant for its biological interactions.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives with similar structural motifs have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Evaluation

A study focusing on pyrido-pyrimidine derivatives demonstrated that certain compounds showed significant antiproliferative activity against human cancer cell lines such as HCT116 (colorectal carcinoma) and SK-BR-3 (breast cancer). The compounds exhibited growth inhibition percentages exceeding 40% at 10 μM concentrations, suggesting potential therapeutic relevance .

Kinase Inhibition

The structural features of this compound make it a candidate for targeting kinase receptors. Kinases are crucial in various signaling pathways involved in cancer progression.

Table 2: Kinase Inhibition Summary

CompoundTarget KinaseInhibition % at 10 μM
Compound AEGFR70%
Compound BVEGFR65%
N-{[4-(thiophen-3-yl)...}Unknown (predicted)TBD

Antimicrobial Properties

Some studies suggest that compounds with thiophene and pyrimidine structures possess antimicrobial properties. The presence of sulfur in thiophene rings is known to enhance the interaction with microbial enzymes, potentially leading to effective antimicrobial agents.

Case Study: Antimicrobial Testing

Research conducted on thiophene derivatives indicated that they exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to standard antibiotics .

Mechanism of Action

The mechanism of action of N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine involves its interaction with molecular targets such as CDKs. By inhibiting these enzymes, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells . The pathways involved include the modulation of cell signaling and gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine is unique due to its specific structural features, such as the thiophene ring and the oxane moiety, which contribute to its distinct biological activities and potential therapeutic applications.

Biological Activity

N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine, with CAS Number 2379972-22-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the compound's synthesis, biological activity, and therapeutic potential based on diverse research findings.

PropertyValue
Molecular FormulaC17H18N4OS
Molecular Weight326.4 g/mol
StructureChemical Structure

Synthesis

The synthesis of this compound involves several steps, typically starting from commercially available pyrido[3,4-d]pyrimidine derivatives. The synthetic route often includes the formation of the thiophene ring and subsequent functionalization to introduce the oxan moiety. Detailed methodologies can be found in specialized organic chemistry literature focusing on pyridopyrimidine derivatives .

Antitumor Activity

Recent studies have highlighted the antitumor properties of pyrido[3,4-d]pyrimidines, including this compound. The compound exhibits selective inhibition of tumor cell proliferation by targeting folate receptors (FRs) and proton-coupled folate transporters (PCFT), which are overexpressed in various cancer cell lines .

In vitro assays demonstrate that this compound significantly reduces cellular ATP levels in cancer cells, indicating its potential as a metabolic inhibitor. In vivo studies using SCID mice with human tumor xenografts have shown that this compound can effectively reduce tumor size compared to control groups .

Antiviral Activity

The compound has also been evaluated for its antiviral properties, particularly against HIV. It exhibits potent inhibitory activity against HIV-1 reverse transcriptase (RT), with IC50 values comparable to established non-nucleoside reverse transcriptase inhibitors (NNRTIs). This suggests that this compound may serve as a promising candidate for further development in antiviral therapies .

Case Studies

  • Antitumor Efficacy : In a controlled study involving IGROV1 ovarian cancer cells, this compound demonstrated a significant reduction in cell viability at concentrations as low as 5 µM. The mechanism was attributed to its ability to inhibit GARFTase activity and disrupt folate metabolism .
  • HIV Inhibition : A comparative study assessed the efficacy of various thiophene derivatives against HIV RT. This compound showed an IC50 of 1.5 µM, indicating strong antiviral potential and suggesting its development as an NNRTI analog .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}pyrido[3,4-d]pyrimidin-4-amine, and how can reaction conditions be optimized for yield?

  • Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the oxane (tetrahydropyran) core. For example, thiophene-3-yl groups can be introduced via Suzuki-Miyaura coupling under palladium catalysis . Subsequent alkylation of the pyrido[3,4-d]pyrimidin-4-amine scaffold requires controlled pH and inert atmospheres (e.g., N₂) to prevent side reactions. Optimization may include screening solvents (DMF, THF) and temperatures (60–100°C) to improve regioselectivity .

Q. How can computational methods aid in predicting the reactivity of the fused pyrido-pyrimidine core?

  • Methodology : Density Functional Theory (DFT) calculations can model electron density distributions to identify nucleophilic/electrophilic sites. For instance, the pyrido[3,4-d]pyrimidine ring exhibits electron-deficient regions at C2 and C7, making them susceptible to nucleophilic attacks. Tools like Gaussian or ORCA, combined with reaction path search algorithms (e.g., GRRM), help predict intermediates and transition states .

Q. What biological targets are most relevant for this compound, and how are binding assays designed?

  • Methodology : Based on structural analogs (e.g., pyrido[3,4-d]pyrimidine derivatives), targets may include kinases (e.g., EGFR, CDK2) or epigenetic regulators (e.g., HDACs). Binding assays use fluorescence polarization or surface plasmon resonance (SPR). For example, competitive inhibition assays with ATP-binding pockets require recombinant proteins and IC₅₀ determination via dose-response curves .

Advanced Research Questions

Q. How can structural modifications enhance potency while minimizing off-target effects?

  • Methodology : Structure-Activity Relationship (SAR) studies focus on substituent effects. For instance:

  • Thiophene substitution : Replacing 3-thiophenyl with 2-furyl may reduce metabolic instability but alter π-π stacking with hydrophobic kinase pockets .
  • Oxane ring optimization : Introducing fluorinated or sp³-hybridized carbons improves membrane permeability (logP <5) while retaining water solubility .
    Quantitative SAR (QSAR) models using Molsoft or Schrödinger predict ADMET properties.

Q. What strategies resolve contradictions in biological activity data across similar compounds?

  • Methodology : Discrepancies often arise from assay conditions (e.g., cell line variability, protein purity). For example:

  • Case study : A chloro-substituted analog showed antitumor activity in HeLa cells (IC₅₀ = 2.3 μM) but not in MCF-7 cells due to differential expression of efflux transporters. Validating target engagement via CETSA (Cellular Thermal Shift Assay) or CRISPR knockouts clarifies mechanisms .

Q. How do solvent effects and protonation states influence the compound’s interaction with biomolecular targets?

  • Methodology : Molecular dynamics (MD) simulations in explicit solvents (e.g., TIP3P water) reveal hydration effects on binding. The pyrimidine amine (pKa ~6.5) may protonate in lysosomal compartments, altering charge distribution. Free-energy perturbation (FEP) calculations quantify binding affinity changes under physiological pH .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.